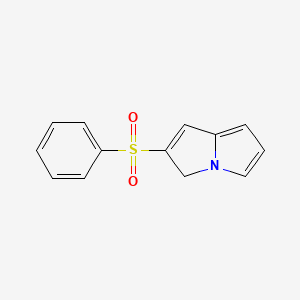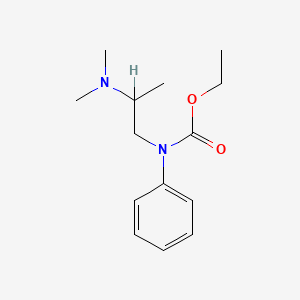
6,6'-Di(propan-2-yl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Di(propan-2-yl)-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. Bipyridines are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry. The presence of isopropyl groups at the 6,6’ positions enhances the compound’s steric properties, which can influence its reactivity and binding characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Di(propan-2-yl)-2,2’-bipyridine typically involves the alkylation of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with isopropyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete alkylation.
Industrial Production Methods: While specific industrial methods for producing 6,6’-Di(propan-2-yl)-2,2’-bipyridine are not well-documented, the general approach would involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: 6,6’-Di(propan-2-yl)-2,2’-bipyridine can undergo oxidation reactions, particularly when coordinated with metal ions that facilitate electron transfer processes.
Reduction: The compound can participate in reduction reactions, often in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine core allows for various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce various reduced bipyridine derivatives.
科学的研究の応用
6,6’-Di(propan-2-yl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of bipyridine metal complexes in drug delivery systems and as therapeutic agents.
Industry: In the industrial sector, 6,6’-Di(propan-2-yl)-2,2’-bipyridine is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 6,6’-Di(propan-2-yl)-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. The bipyridine moiety coordinates with metal ions through its nitrogen atoms, forming stable chelates. These metal complexes can participate in various catalytic cycles, electron transfer processes, and biological interactions. The specific pathways and molecular targets involved vary based on the metal ion and the overall structure of the complex.
類似化合物との比較
2,2’-Bipyridine: The parent compound without the isopropyl groups, commonly used in coordination chemistry.
4,4’-Di(propan-2-yl)-2,2’-bipyridine: Another isopropyl-substituted bipyridine with different substitution positions, affecting its steric and electronic properties.
6,6’-Dimethyl-2,2’-bipyridine: A similar compound with methyl groups instead of isopropyl groups, offering different steric hindrance and reactivity.
Uniqueness: 6,6’-Di(propan-2-yl)-2,2’-bipyridine is unique due to the specific positioning of the isopropyl groups, which provides distinct steric hindrance and electronic effects. These properties can influence the compound’s binding affinity, reactivity, and overall stability in metal complexes, making it valuable for specific applications in catalysis and material science.
特性
| 90334-61-5 | |
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC名 |
2-propan-2-yl-6-(6-propan-2-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C16H20N2/c1-11(2)13-7-5-9-15(17-13)16-10-6-8-14(18-16)12(3)4/h5-12H,1-4H3 |
InChIキー |
ZRZRQJNRJXRTNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



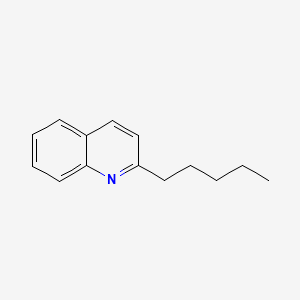

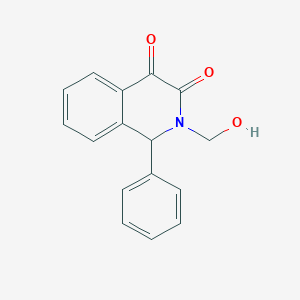
![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
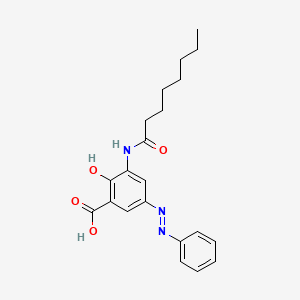

![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
